

Pomalidomide-PEG3-C2-NH2 chemical structure and synthesis

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Compound of Interest

Compound Name: Pomalidomide-PEG3-C2-NH2

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In-Depth Technical Guide: Pomalidomide-PEG3-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Pomalidomide-PEG3-C2-NH2**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the high-affinity E3 ubiquitin ligase ligand, pomalidomide, connected to a flexible triethylene glycol (PEG3) linker terminating in a primary amine. This terminal amine serves as a versatile attachment point for a ligand targeting a protein of interest, enabling the synthesis of PROTACs for targeted protein degradation. This document details the chemical structure, physicochemical properties, a representative synthesis protocol, and the mechanism of action of pomalidomide-based PROTACs.

Chemical Structure and Properties

Pomalidomide-PEG3-C2-NH2 is a synthetic compound that conjugates the pomalidomide moiety to a PEGylated linker with a terminal amine group. The pomalidomide component engages the E3 ubiquitin ligase Cereblon (CRBN), a key step in the mechanism of action for the resulting PROTACs. The PEG3 linker provides spacing and optimal orientation for the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.

Chemical Structure:

Table 1: Physicochemical and Identification Properties

Property	Value	Reference(s)
Molecular Formula	C22H28N4O8	[1]
Molecular Weight	476.48 g/mol	
CAS Number	2328070-52-4	[1]
Appearance	Off-white to light yellow solid	
Purity	≥98% (typically by HPLC)	[2]
Solubility	Soluble in DMSO	[2]
SMILES	<chem>O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)CCOCCOCCOCCN</chem>	[1]
InChIKey	ALLUGXFCRRSPMS-UHFFFAOYSA-N	[2]

Synthesis of Pomalidomide-PEG3-C2-NH2

The synthesis of **Pomalidomide-PEG3-C2-NH2** is typically achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This involves the reaction of a pomalidomide precursor, often 4-fluorothalidomide, with a suitable amine-terminated PEG linker. To ensure selective reaction at one end of the linker, a mono-protected diamine linker is commonly used, followed by a deprotection step.

Below is a representative experimental protocol based on established methods for the synthesis of similar pomalidomide-linker conjugates.

Representative Experimental Protocol

Step 1: Synthesis of Boc-NH-PEG3-C2-Pomalidomide

- To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
- A solution of commercially available N-Boc-1-amino-3,6,9-trioxa-11-undecanamine (Boc-NH-PEG3-C2-NH₂) (1.1 eq) in anhydrous DMSO is added dropwise to the reaction mixture.
- The reaction mixture is heated to 90-130 °C and stirred under a nitrogen atmosphere for 12-24 hours, while monitoring the reaction progress by TLC or LC-MS.
- Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with dichloromethane (DCM) or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield Boc-NH-PEG3-C2-Pomalidomide.

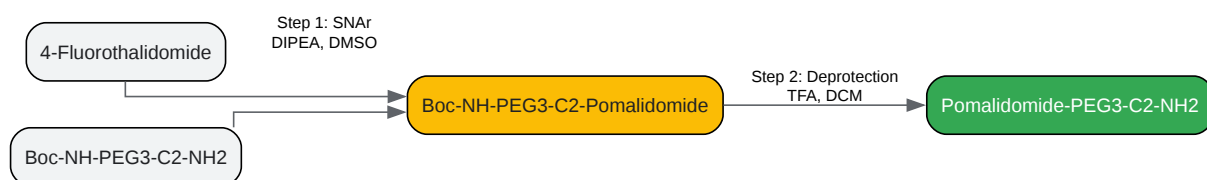
Step 2: Deprotection to Yield **Pomalidomide-PEG3-C2-NH₂**

- The purified Boc-NH-PEG3-C2-Pomalidomide from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA in DCM).
- The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
- Upon completion, the solvent and excess TFA are removed under reduced pressure.
- The residue is co-evaporated with DCM or methanol several times to remove residual TFA.
- The crude product can be purified by preparative HPLC or by precipitation/trituration with a suitable solvent (e.g., diethyl ether) to yield **Pomalidomide-PEG3-C2-NH₂** as a TFA salt. The free amine can be obtained by neutralization with a suitable base.

Table 2: Materials for Synthesis

Reagent	Purpose
4-Fluorothalidomide	Pomalidomide precursor
N-Boc-1-amino-3,6,9-trioxa-11-undecanamine	Mono-protected PEG linker
N,N-Diisopropylethylamine (DIPEA)	Non-nucleophilic base
Dimethyl sulfoxide (DMSO)	Reaction solvent
Trifluoroacetic acid (TFA)	Deprotection reagent for Boc group
Dichloromethane (DCM)	Solvent for reaction and extraction
Ethyl acetate	Extraction solvent
Brine	Aqueous wash
Anhydrous sodium sulfate	Drying agent

Synthesis Workflow Diagram



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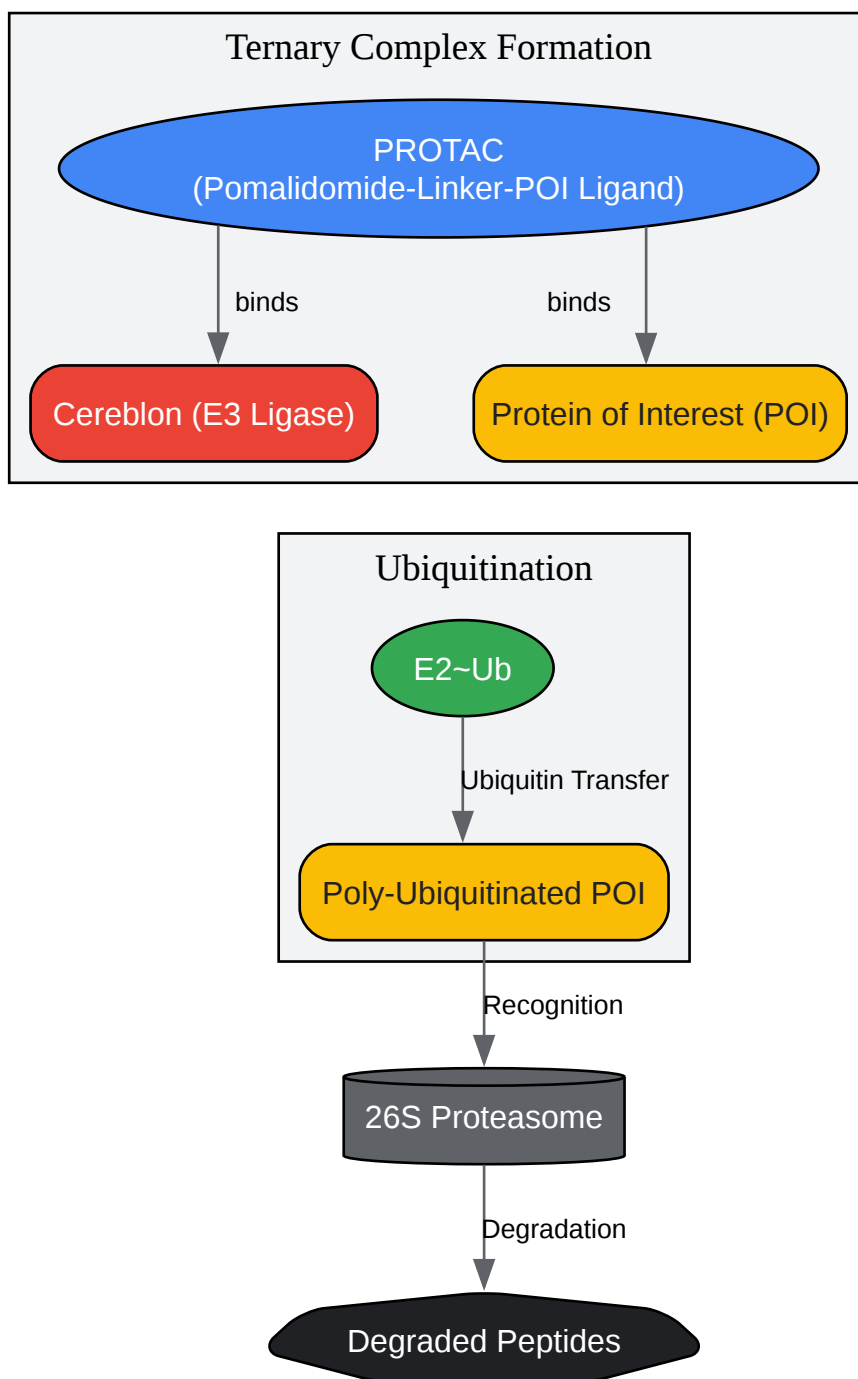
A representative two-step synthesis of **Pomalidomide-PEG3-C2-NH2**.

Mechanism of Action in PROTACs

Pomalidomide-PEG3-C2-NH2 serves as a critical component of PROTACs by recruiting the E3 ubiquitin ligase Cereblon. Once incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, while the other end of the PROTAC binds to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is

then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.

Signaling Pathway Diagram



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